4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride
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Overview
Description
4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N4. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules and has significant potential in drug development and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride typically involves the reaction of piperidine derivatives with aminomethyl groups. One common method includes the reaction of piperidine with formaldehyde and ammonium chloride, followed by the addition of cyanamide to form the carboximidamide group. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is evaluated as a small molecule inhibitor in various biological assays, including enzyme inhibition studies.
Industry: The compound is used in the preparation of adhesives, coatings, and other industrial products
Mechanism of Action
The mechanism of action of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets. For example, it can inhibit the binding of certain proteins or enzymes, thereby affecting their activity. The compound may also interact with cellular pathways, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)piperidine: A related compound with similar structural features but lacking the carboximidamide group.
Piperidine derivatives: Various piperidine-based compounds with different functional groups and applications.
Uniqueness
4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile building block and its potential in drug development make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-(aminomethyl)piperidine-1-carboximidamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4.2ClH/c8-5-6-1-3-11(4-2-6)7(9)10;;/h6H,1-5,8H2,(H3,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYHILJFOFBJDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936726 |
Source
|
Record name | 4-(Aminomethyl)piperidine-1-carboximidamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162696-05-1 |
Source
|
Record name | 4-(Aminomethyl)piperidine-1-carboximidamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 162696-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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